
1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a cyclic triol that is synthesized through a series of chemical reactions and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) is not fully understood. It has been suggested that its anti-inflammatory properties are due to its ability to inhibit the production of inflammatory cytokines. Its potential anticancer activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) has been shown to have anti-inflammatory properties, as it inhibits the production of inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells in vitro. However, its effects on normal cells and tissues are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) in laboratory experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and anticancer properties, which make it a promising candidate for further study. However, its effects on normal cells and tissues are not well understood, which limits its use in laboratory experiments.
Orientations Futures
There are several future directions for the study of 1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI). One direction is to further investigate its mechanism of action, as this will provide insight into its potential therapeutic applications. Another direction is to study its effects on normal cells and tissues, as this will provide information on its safety and potential side effects. Additionally, further studies are needed to determine its efficacy in vivo, as most studies to date have been performed in vitro. Finally, the development of analogs and derivatives of 1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) may lead to the discovery of more potent and selective compounds for use in therapeutic applications.
Méthodes De Synthèse
The synthesis of 1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) involves a series of chemical reactions. The starting material is cyclopentadiene, which is reacted with maleic anhydride to form the Diels-Alder adduct. This adduct is then hydrolyzed to form the triol, which is subsequently acetylated to form the final product.
Applications De Recherche Scientifique
1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
110091-49-1 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.169 |
Nom IUPAC |
(3,4-dihydroxycyclopentyl) acetate |
InChI |
InChI=1S/C7H12O4/c1-4(8)11-5-2-6(9)7(10)3-5/h5-7,9-10H,2-3H2,1H3 |
Clé InChI |
YHCJFOCXASZAJP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC(C(C1)O)O |
Synonymes |
1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)
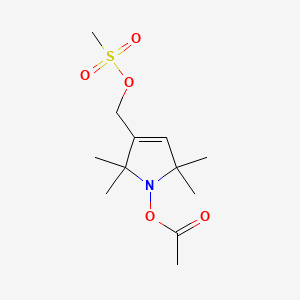

![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)
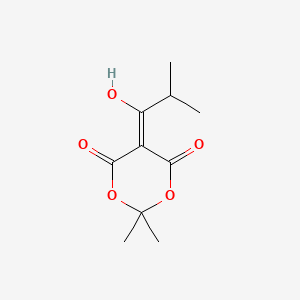
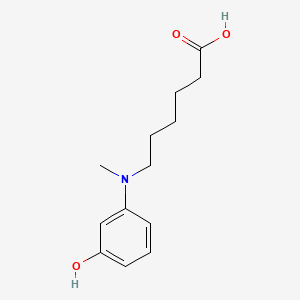
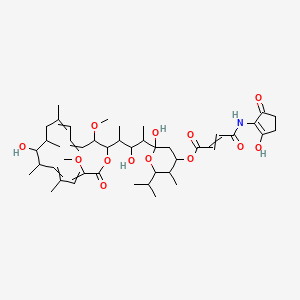


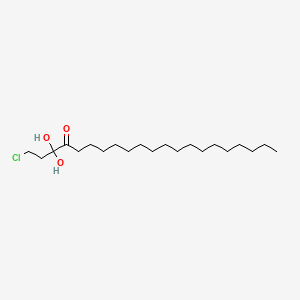
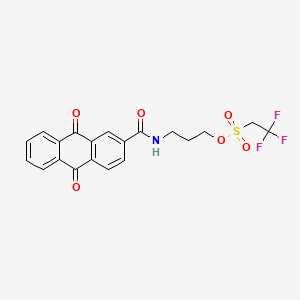
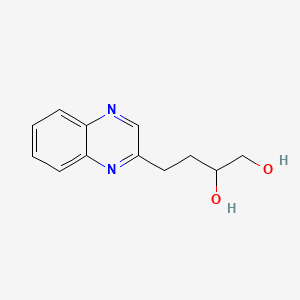

![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)